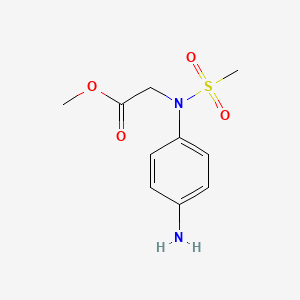

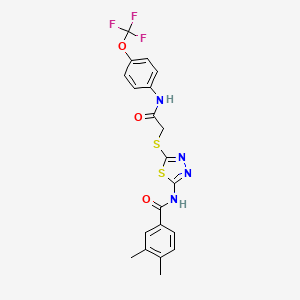

methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Bioconversion and Structural Characterization

The application of bioconversion processes in drug metabolism studies is a significant area of research involving methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate related compounds. In one study, LY451395, a biaryl-bis-sulfonamide compound closely related to this compound, was metabolized using the microbe Actinoplanes missouriensis. This process generated several mammalian metabolites, which were then isolated and characterized using nuclear magnetic resonance spectroscopy. This approach supports the full structure characterization of metabolites, aiding in the understanding of drug metabolism in preclinical species (Zmijewski et al., 2006).

Polymer Electrolyte Synthesis

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through an activated fluorophenyl-amine reaction, which is closely related to the chemistry of this compound. This method provides precise control over cation functionality, significantly impacting the development of high-performance polymer electrolytes (Kim et al., 2011).

Chemoselective Arylsulfonylation

The chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters demonstrates another application area. This process involves transforming these esters into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group. This method's selectivity and efficiency could have implications for synthesizing derivatives of this compound for research purposes (Penso et al., 2003).

Synthetic Equivalents for Tetrahydroisoquinoline Framework

The development of N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide based Weinreb amide (WA) functionality for the synthesis of the tetrahydroisoquinoline framework showcases the versatility of sulfonamide chemistry. This method provides a convenient approach to synthesizing N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline, which can be related to the research and development of compounds similar to this compound (Kommidi et al., 2010).

Desalination Membrane Development

The synthesis of novel polymers, Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB), and its methylated version (mPASB), for the preparation of polysulfone composite membranes, highlights the use of sulfonamide chemistry in water treatment technologies. These membranes demonstrated significant salt rejection capabilities, underlining the potential of this compound related compounds in environmental applications (Padaki et al., 2013).

特性

IUPAC Name |

methyl 2-(4-amino-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVCBTVWJSVTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide](/img/structure/B2874138.png)

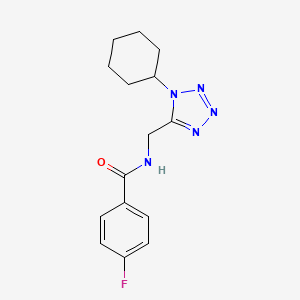

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)

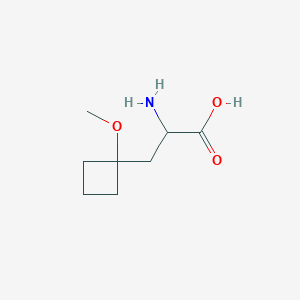

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)

![methyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2874150.png)

![3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2874151.png)

![(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2874152.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2874160.png)